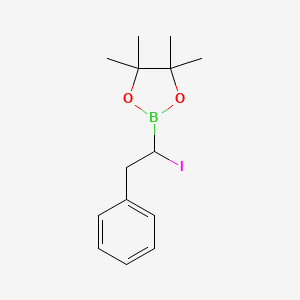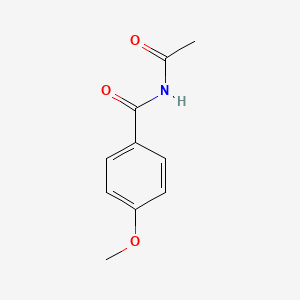![molecular formula C14H23N3O B14445213 Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- CAS No. 74816-19-6](/img/structure/B14445213.png)
Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of both diethylamino and dimethylamino functional groups attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for a couple of hours, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: Known for its analgesic and antipyretic properties.
Propiophenone: Used as an intermediate in organic synthesis.
Dimethylaminopropiophenone: Similar in structure but with different functional groups.
Uniqueness
Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- stands out due to its unique combination of diethylamino and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
74816-19-6 |
|---|---|
Molecular Formula |
C14H23N3O |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-(diethylamino)-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C14H23N3O/c1-5-17(6-2)11-14(18)15-12-7-9-13(10-8-12)16(3)4/h7-10H,5-6,11H2,1-4H3,(H,15,18) |
InChI Key |
UZPXNCNNQMTDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


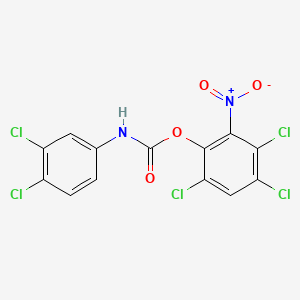
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
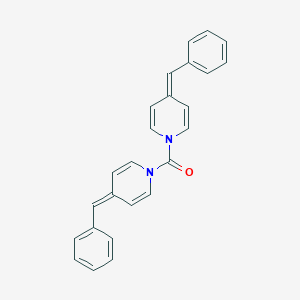
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
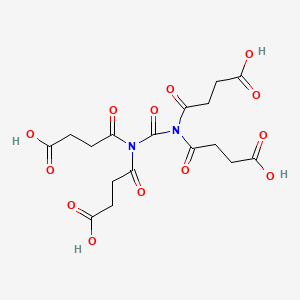


silane](/img/structure/B14445172.png)
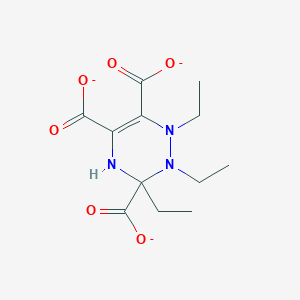
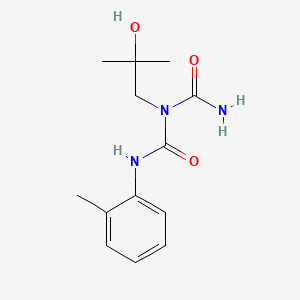
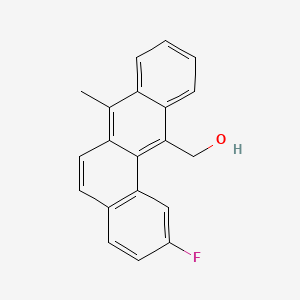
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
